molecular formula C14H10F2O B8574305 2,2-Bis(4-fluorophenyl)oxirane CAS No. 82144-12-5

2,2-Bis(4-fluorophenyl)oxirane

Cat. No.: B8574305
CAS No.: 82144-12-5
M. Wt: 232.22 g/mol
InChI Key: BDIDQKAXFZIVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(4-fluorophenyl)oxirane is a useful research compound. Its molecular formula is C14H10F2O and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82144-12-5

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)oxirane

InChI

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)14(9-17-14)11-3-7-13(16)8-4-11/h1-8H,9H2

InChI Key

BDIDQKAXFZIVLC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dimethyl oxosulphonium methylide was prepared under nitrogen from sodium hydride (0.1 mol) and powdered trimethyl oxosulphonium iodide (0.1 mol) in dry dimethyl sulphoxide (100 ml). A solution of 4,4'-difluorobenzophenone (0.08 mol) in dimethyl sulphoxide (40 ml) was added dropwise at room temperature and the solution heated at 50° for 2 hours. After cooling to room temperature the solution was extracted with diethyl ether (400 ml), washed with water (3×250 ml), and dried over anhydrous sodium sulphate. Removal of the solvent gave 1,1-bis-(4-fluorophenyl)-ethylene oxide (95%) as a colourless oil.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.